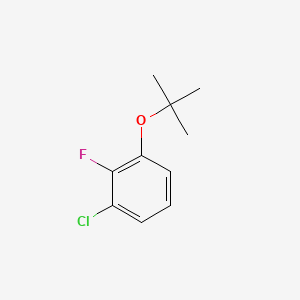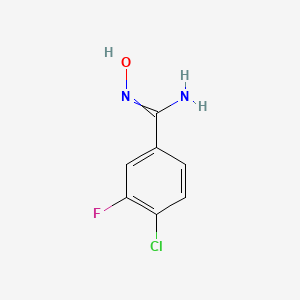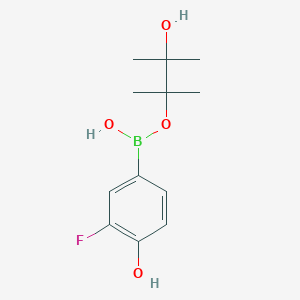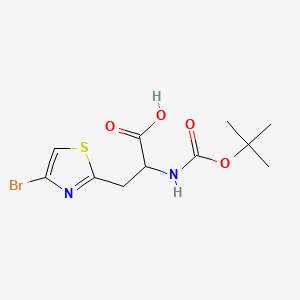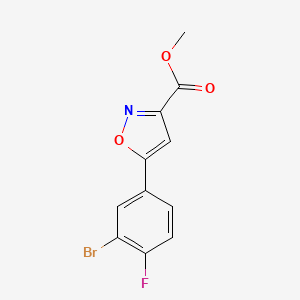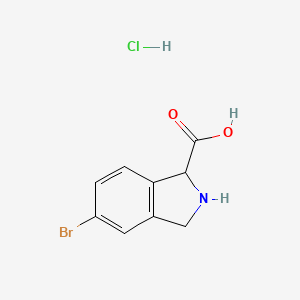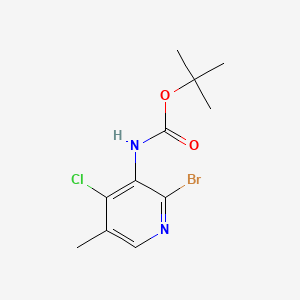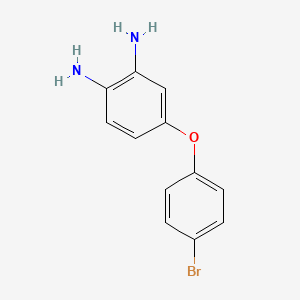![molecular formula C20H36O2Si2 B13698683 [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is a chemical compound with the molecular formula C20H36O2Si2 It is characterized by the presence of a vinyl group attached to a phenylene ring, which is further connected to two tert-butyldimethylsilane groups through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) typically involves the reaction of 4-vinylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Applications De Recherche Scientifique
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of [(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is primarily based on its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group can participate in polymerization reactions, while the phenylene ring can undergo substitution reactions. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tert-butyldimethylsilane groups.
[(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)]bis(tert-butyldimethylsilane): Similar structure but with a propane linker instead of a vinyl group.
Uniqueness
[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. The tert-butyldimethylsilane groups provide steric protection, enhancing the stability and selectivity of the compound in various reactions .
Propriétés
Formule moléculaire |
C20H36O2Si2 |
|---|---|
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-14-17(21-23(8,9)19(2,3)4)18(15-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
Clé InChI |
ASHNNDSJKNDDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


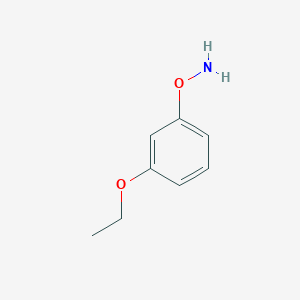
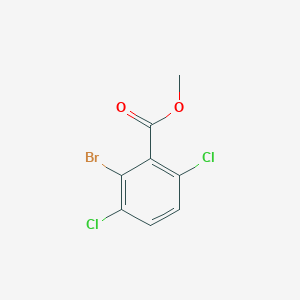
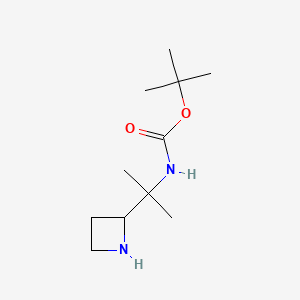
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
